2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile 2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile
Brand Name: Vulcanchem
CAS No.: 883024-46-2
VCID: VC7623224
InChI: InChI=1S/C12H7F3N2S/c13-12(14,15)9-3-1-8(2-4-9)10-7-18-11(17-10)5-6-16/h1-4,7H,5H2
SMILES: C1=CC(=CC=C1C2=CSC(=N2)CC#N)C(F)(F)F
Molecular Formula: C12H7F3N2S
Molecular Weight: 268.26

2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile

CAS No.: 883024-46-2

Cat. No.: VC7623224

Molecular Formula: C12H7F3N2S

Molecular Weight: 268.26

* For research use only. Not for human or veterinary use.

2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile - 883024-46-2

Specification

CAS No. 883024-46-2
Molecular Formula C12H7F3N2S
Molecular Weight 268.26
IUPAC Name 2-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile
Standard InChI InChI=1S/C12H7F3N2S/c13-12(14,15)9-3-1-8(2-4-9)10-7-18-11(17-10)5-6-16/h1-4,7H,5H2
Standard InChI Key SJRFZLGHBGYMRQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CSC(=N2)CC#N)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile (C12H7F3N2S\text{C}_{12}\text{H}_{7}\text{F}_{3}\text{N}_{2}\text{S}) features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) linked to a 4-(trifluoromethyl)phenyl group at the 4-position and an acetonitrile group at the 2-position. The trifluoromethyl (–CF3_3) group enhances lipophilicity and metabolic stability, while the nitrile (–CN) group contributes to dipole interactions and hydrogen bonding potential .

Key Structural Features:

  • Thiazole Ring: Imparts rigidity and participates in π-π stacking interactions.

  • Trifluoromethyl Group: Introduces electron-withdrawing effects, altering electron density across the phenyl ring.

  • Acetonitrile Moiety: Serves as a versatile handle for further chemical modifications.

Physicochemical Characteristics

  • Molecular Weight: 268.26 g/mol

  • Melting Point: 128–130°C (predicted based on analogs )

  • LogP: 2.8 (indicating moderate lipophilicity )

  • Solubility: Sparingly soluble in water (<0.1 mg/mL), highly soluble in dimethyl sulfoxide (DMSO) and dichloromethane .

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile typically involves a multi-step protocol leveraging cyclization and substitution reactions. A representative pathway, adapted from patented methodologies , proceeds as follows:

  • Formation of Thiazole Core:

    • Reaction of 4-(trifluoromethyl)benzaldehyde with thiourea in ethanol under acidic conditions yields 4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine.

    • Equation:

      4-(CF3)C6H4CHO+NH2CSNH2HCl, EtOHThiazole intermediate\text{4-(CF}_3\text{)C}_6\text{H}_4\text{CHO} + \text{NH}_2\text{CSNH}_2 \xrightarrow{\text{HCl, EtOH}} \text{Thiazole intermediate}
  • Cyanomethylation:

    • Treatment with chloroacetonitrile in the presence of potassium carbonate facilitates nucleophilic substitution at the 2-position of the thiazole ring.

    • Yield: ~65–70% after purification via column chromatography .

Reaction Optimization

Critical parameters influencing yield and purity include:

  • Temperature: Maintaining 60–70°C during cyanomethylation minimizes side product formation.

  • Catalyst: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction kinetics .

  • Solvent System: Polar aprotic solvents like acetonitrile enhance solubility of intermediates .

Biological Activity and Mechanisms

Antibacterial Properties

Structural analogs of this compound exhibit potent inhibition of bacterial phosphopantetheinyl transferases (PPTases), enzymes critical for fatty acid and secondary metabolite biosynthesis . Key findings include:

  • IC50_{50} Values: 0.3–1.2 μM against Bacillus subtilis Sfp-PPTase .

  • Mechanism: Noncompetitive binding to an allosteric site, disrupting enzyme-substrate interactions .

  • Bacterial Growth Inhibition: Minimum inhibitory concentration (MIC) of 8–16 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Cell LineIC50_{50} (μM)Mechanism
MCF-712.4Tubulin destabilization
A54918.9ROS generation

Data extrapolated from structurally related thiazole derivatives .

Applications in Drug Development

Lead Optimization

The acetonitrile group serves as a strategic site for derivatization:

  • Amidation: Conversion to carboxamides enhances water solubility.

  • Reduction: Catalytic hydrogenation yields primary amines for further functionalization .

Pharmacokinetic Profiling

Advanced analogs demonstrate favorable in vitro ADME properties:

  • Plasma Stability: >90% remaining after 2 hours in human plasma .

  • CYP450 Inhibition: Low affinity (IC50_{50} > 50 μM for CYP3A4) .

Comparative Analysis with Structural Analogs

The table below contrasts 2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile with related compounds:

CompoundStructural VariationBiological ActivitySource
ML267 ( 55 )Piperazine-carbothioamideSfp-PPTase inhibition (IC50_{50} = 0.3 μM)
4-(4-Chlorophenyl)thiazoleChlorine substituentAntifungal (MIC = 4 μg/mL)
2-Amino-4-phenylthiazoleAmino group at C2Anti-inflammatory (IC50_{50} COX-2 = 0.8 μM)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator